3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol
Overview
Description
3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol is an organic compound with the molecular formula C9H14N2O. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by the presence of an amino group, a hydroxyl group, and a pyridine ring, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reductive amination of 2-aminopyridine with 3-hydroxypropanal under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol is widely used in scientific research due to its versatile chemical properties:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: As a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential use in the development of therapeutic agents targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, while the pyridine ring can participate in π-π stacking and coordination with metal ions. These interactions modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar reactivity but lacking the pyridine ring.
2-Amino-3-methylpyridine: Contains a pyridine ring and an amino group but differs in the position of the substituents
Uniqueness: 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol is unique due to the combination of its functional groups and the pyridine ring, which provides distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .
Properties
IUPAC Name |
2-(aminomethyl)-3-pyridin-2-ylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-6-8(7-12)5-9-3-1-2-4-11-9/h1-4,8,12H,5-7,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSSWZSGKWVJQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(CN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017184-54-1 | |
Record name | 3-amino-2-(pyridin-2-ylmethyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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